molecular formula C22H19N3O B5518773 2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5518773
M. Wt: 341.4 g/mol
InChI Key: XWKHRPYKFJBBTB-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features both indole and quinazoline moieties

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the quinazoline ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole-quinazoline derivatives. Compared to these, 2-(2,3-dihydro-1H-indol-1-yl)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one may exhibit unique properties such as higher binding affinity to certain receptors or greater stability under physiological conditions. Some similar compounds include:

  • 2-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylethanamine
  • 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-phenyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-21-13-17(15-6-2-1-3-7-15)12-19-18(21)14-23-22(24-19)25-11-10-16-8-4-5-9-20(16)25/h1-9,14,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKHRPYKFJBBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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